molecular formula C9H16ClNO2 B2511263 Methyl quinuclidine-2-carboxylate hydrochloride CAS No. 1951438-80-4

Methyl quinuclidine-2-carboxylate hydrochloride

Cat. No.: B2511263
CAS No.: 1951438-80-4
M. Wt: 205.68
InChI Key: MHCJKMOANJAKDQ-UHFFFAOYSA-N
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Description

Methyl quinuclidine-2-carboxylate hydrochloride is a chemical compound that belongs to the quinuclidine family. It has the molecular formula C9H16ClNO2 and a molecular weight of 205.68.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl quinuclidine-2-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of quinuclidine with methyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s quality and yield. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl quinuclidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl quinuclidine-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl quinuclidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine-2-carboxylic acid: A related compound with similar structural features but different functional groups.

    Quinuclidine-2-methanol: Another derivative with a hydroxyl group instead of a carboxylate ester.

    Quinuclidine-2-carboxamide: A compound with an amide functional group instead of an ester.

Uniqueness

Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-7-2-4-10(8)5-3-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCJKMOANJAKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCN1CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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